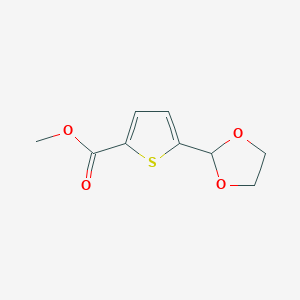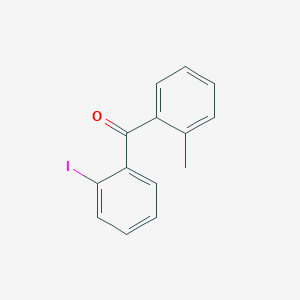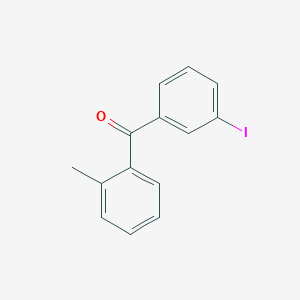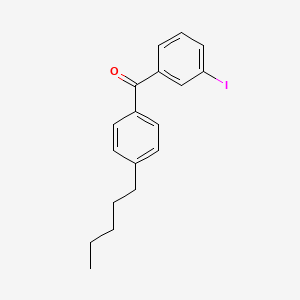
Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom. The “5-(1,3-dioxolan-2-YL)” part suggests the presence of a 1,3-dioxolane group, which is a type of acetal, attached to the 5-position of the thiophene ring . The “methyl carboxylate” part indicates the presence of a carboxylate ester functional group.
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. Esters generally have lower boiling points than the corresponding carboxylic acids due to the lack of hydrogen bonding, and heterocycles like thiophene and 1,3-dioxolane are often relatively stable .Scientific Research Applications
Chiral Dioxolane Inhibitors
1,3-Dioxolanes have been developed as chiral inhibitors of 5-lipoxygenase (5LO). They demonstrate significant potency, comparable or superior to other inhibitors in vivo. A study highlighted the synthesis of such dioxolanes and their efficacy in inhibiting leukotriene B4 synthesis, with specific focus on (S)-N-Methyl-4'-[[4-(2,2,4- trimethyl-1,3-dioxolan-4-yl)thien-2-yl]thio]acetanilide (Crawley & Briggs, 1995).
Synthesis and Characterization of Polymers
A study on the synthesis and characterization of polymers utilized 5-methyl-2-isopropyl-1,3-dioxolan-4-one derivatives. This research highlighted the methods used for synthesizing these compounds and their physical properties, indicating potential applications in various fields (Kumar & Negi, 2015).
Photochromism and Optical Recording
Research into novel photochromic dithienylethenes, incorporating 1,3-dioxolane, demonstrated their potential in optical recording and photochemical properties. These compounds exhibit color change upon UV light irradiation, indicating applications in near-field recording and data storage (Yang et al., 2006).
Synthesis of Poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]
Another study focused on the synthesis and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]. This research provides insights into the stability and degradation mechanism of these polymers, which can be crucial for their application in various industries (Coskun et al., 1998).
Uncommon Transformations in Organic Chemistry
The study of methyl (1S,2S,3R,4R)-2,3-isopropylidenedioxy-5-iodomethyl-2-tetrahydrofurylacetate revealed a series of uncommon transformations under treatment with bases. This research contributes to the understanding of chemical reactions and synthesis in organic chemistry (Ivanova et al., 2006).
Synthesis of 1,3-Dioxolane Nucleoside Analogs
Research into the synthesis of 2-hydroxymethyl-5-methyl-1,3-dioxolanylpurine nucleosides, exploring their potential in anti-viral and anti-neoplastic chemotherapy, shows the versatility of 1,3-dioxolane derivatives in medicinal chemistry (Bera et al., 2004).
properties
IUPAC Name |
methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-11-8(10)6-2-3-7(14-6)9-12-4-5-13-9/h2-3,9H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBJQBFYUYSHPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641883 |
Source


|
| Record name | Methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898772-05-9 |
Source


|
| Record name | Methyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














